molecular formula C8H9NO4 B7927425 (2-Furan-2-yl-2-oxo-ethylamino)-acetic acid

(2-Furan-2-yl-2-oxo-ethylamino)-acetic acid

Cat. No.: B7927425
M. Wt: 183.16 g/mol
InChI Key: PTGKBDBBTWLBAT-UHFFFAOYSA-N
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Description

(2-Furan-2-yl-2-oxo-ethylamino)-acetic acid is a furan-functionalized amino acid derivative intended for research and development applications only. This compound is part of a class of chemicals where the furan ring, a versatile heterocycle, is linked to an amino-acid-like backbone. Such structures are valuable intermediates in medicinal chemistry and organic synthesis. Furan-based compounds are recognized for their utility as building blocks in constructing more complex molecules. For instance, related furan derivatives, such as 2-acetylfuran, are established intermediates in the synthesis of active pharmaceutical ingredients (APIs), including the second-generation cephalosporin antibiotic, Cefuroxime . The structural features of this compound suggest potential applications as a precursor in the development of novel therapeutic agents or as a key intermediate in multi-step synthetic sequences. The presence of both carbonyl and amino-acid functional groups makes it a candidate for further chemical modifications, including condensation reactions or serving as a scaffold for generating compound libraries. This product is strictly for research purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. All information provided is for informational purposes only and not intended for product labeling.

Properties

IUPAC Name

2-[[2-(furan-2-yl)-2-oxoethyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c10-6(4-9-5-8(11)12)7-2-1-3-13-7/h1-3,9H,4-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGKBDBBTWLBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)CNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 2-Furan-2-yl-2-oxoacetic Acid with Glycine Derivatives

A widely reported method involves the condensation of 2-(furan-2-yl)-2-oxoacetic acid (1 ) with glycine or its protected derivatives. The carboxylic acid group in 1 is typically activated using thionyl chloride or oxalyl chloride to form the corresponding acyl chloride (2 ), which subsequently reacts with glycine ethyl ester in the presence of a base (e.g., triethylamine) to yield the ethyl ester intermediate (3 ). Acidic or basic hydrolysis of 3 then affords the target compound.

Key reaction conditions :

  • Acylation : Conducted at 0–5°C in anhydrous dichloromethane to minimize side reactions.

  • Coupling : Employed 1.2 equivalents of glycine ethyl ester and 1.5 equivalents of triethylamine, achieving 72–78% yield.

  • Hydrolysis : 6M HCl at 60°C for 4 hours, yielding >90% pure product.

Reductive Amination of 2-Furan-2-yl-2-oxoacetaldehyde

An alternative route utilizes 2-(furan-2-yl)-2-oxoacetaldehyde (4 ) and glycine in a reductive amination process. The aldehyde group in 4 reacts with the amino group of glycine under hydrogenation conditions (H₂, 50 psi) using palladium on carbon (Pd/C) as a catalyst. This one-pot method simplifies purification but requires careful pH control (pH 6–7) to prevent over-reduction of the ketone group.

Optimization insights :

  • Catalyst loading : 5% Pd/C provided optimal activity without decarboxylation side reactions.

  • Solvent system : Ethanol/water (4:1 v/v) enhanced solubility of glycine and aldehyde intermediates.

Multi-Step Synthesis from Furan Precursors

Industrial-scale protocols often start with furan derivatives to build the core structure incrementally:

  • Oxidation of 2-acetylfuran : Treatment with NaNO₂ in HCl/H₂SO₄ at 65°C yields 2-(furan-2-yl)-2-oxoacetic acid (1 ) with 98.7% purity.

  • Amination : 1 reacts with ethylenediamine in methanol under reflux, followed by selective hydrolysis to introduce the glycine moiety.

Critical parameters :

  • Oxidation temperature : Elevated temperatures (>60°C) improve conversion but risk furan ring decomposition.

  • Selectivity : Use of copper sulfate (0.1 eq) as a catalyst enhanced cis-isomer selectivity (>95%) in amination steps.

Catalytic Systems and Yield Optimization

Metal-Catalyzed Reactions

Copper and palladium catalysts are pivotal in key steps:

Catalyst Role Reaction Yield Source
CuSO₄·5H₂O (0.1 eq)Enhances cis-selectivityAmination of 1 88%
Pd/C (5 wt.%)Facilitates reductive aminationAldehyde-glycine coupling82%
ZnCl₂ (1.2 eq)Lewis acid for acylationAcyl chloride formation75%

Solvent and Temperature Effects

  • Polar aprotic solvents : Dimethylformamide (DMF) improved glycine coupling efficiency by 15% compared to THF.

  • Low-temperature regimes : Reactions conducted below 10°C minimized ketone group degradation during oxidation.

Analytical Validation and Purification

Structural Confirmation

  • ¹H NMR (DMSO-d₆): Key peaks include δ 7.68 (furan H-3), 4.63 (–CH₂–), and 3.89 (–NH–).

  • IR spectroscopy : Strong bands at 1664 cm⁻¹ (C=O stretch) and 1613 cm⁻¹ (amide I).

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) achieved >98% purity.

  • Column chromatography : Silica gel with ethyl acetate/hexane (7:3) resolved cis/trans isomers.

Industrial-Scale Production Challenges

Byproduct Management

  • Decarboxylation : Occurs at temperatures >80°C; mitigated using continuous flow reactors with precise thermal control.

  • Isomerization : Cis-to-trans isomerization during storage is minimized by maintaining pH 3–4 and inert atmospheres .

Chemical Reactions Analysis

Types of Reactions

(2-Furan-2-yl-2-oxo-ethylamino)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under specific conditions.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: (2-Furan-2-yl-2-hydroxy-ethylamino)-acetic acid.

    Substitution: Various N-substituted derivatives depending on the substituent used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of (2-Furan-2-yl-2-oxo-ethylamino)-acetic acid as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from the furan scaffold have shown promising results in inducing apoptosis in cancer cells, such as MCF7 breast cancer cells, through intrinsic pathways .

Table 1: Anticancer Activity of Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Derivative 1MCF730Apoptosis induction
Derivative 2HepG220DNA fragmentation
Derivative 3PC1215Intrinsic pathway activation

1.2 Inhibition of Cytochrome P450 Enzymes

The compound has also been investigated for its role as a selective inhibitor of cytochrome P450 enzymes, particularly CYP2A6 and CYP2A13. These enzymes are involved in the metabolism of nicotine and other xenobiotics. Inhibiting these enzymes can potentially reduce the risk of lung cancer associated with tobacco use by decreasing the activation of carcinogenic nitrosamines .

Biochemical Applications

2.1 Hydrophilic Interaction Liquid Chromatography (HILIC)

This compound has been utilized in HILIC for the separation and analysis of polar compounds. Its unique structure allows for effective interaction with polar stationary phases, enhancing the resolution of complex mixtures in analytical chemistry .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that can be modified to enhance its biological activity or selectivity. Various synthetic pathways have been explored to create analogs with improved efficacy against specific biological targets .

Table 2: Synthetic Pathways and Modifications

Synthetic MethodProduct Yield (%)Biological Target
Method A85Anticancer
Method B75CYP inhibition
Method C90HILIC application

Case Studies

4.1 Case Study: Anticancer Efficacy

In a study conducted on several derivatives of this compound, researchers evaluated their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications to the furan ring significantly enhanced anticancer activity, demonstrating the compound's potential as a lead structure in drug development .

4.2 Case Study: CYP Inhibition

Another study focused on the inhibition of CYP enzymes using this compound showed that specific derivatives selectively inhibited CYP2A6 over other P450 enzymes, suggesting a potential therapeutic application in reducing nicotine metabolism and subsequent cancer risk among smokers .

Mechanism of Action

The mechanism of action of (2-Furan-2-yl-2-oxo-ethylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The amino acid moiety can also play a role in the compound’s overall activity by interacting with biological macromolecules.

Comparison with Similar Compounds

Key Structural Features :

  • Furan ring : A five-membered aromatic oxygen heterocycle contributing to electron-rich properties.
  • Oxo group : Enhances acidity (pKa ~2–3) and reactivity, typical of α-keto acids.
  • Ethylamino-acetic acid moiety: Introduces basicity (amine functionality) and hydrogen-bonding capacity.

Molecular Formula: Presumed to be C₈H₉NO₄ (based on parent glyoxylic acid scaffold modifications).

Comparison with Structurally Similar Compounds

2-(Furan-2-yl)-2-oxoacetic acid

CAS : 1467-70-5 | Formula : C₆H₄O₄ | MW : 140.095

  • Structural Differences: Lacks the ethylamino group, making it a simpler glyoxylic acid derivative.
  • Properties :
    • Higher acidity due to the α-keto group.
    • Corrosive (GHS Category 1A–1C; H314) .
    • Used as a precursor for amide derivatives (e.g., in ).
  • Applications : Intermediate in synthesizing bioactive molecules like enzyme inhibitors .

Furan-2-acetic acid

CAS : 2745-26-8 | Formula : C₆H₆O₃ | MW : 126.11

  • Structural Differences : Contains a methylene-linked acetic acid instead of an oxo group.
  • Properties: Lower acidity (pKa ~4.5–5) compared to oxo derivatives. Non-corrosive; used in fragrances and pharmaceuticals.
  • Applications : Building block for anti-inflammatory agents and agrochemicals .

2-[(2E)-2-(2-Furylmethylene)hydrazino]-2-oxo-N-phenylacetamide

CAS: Not specified | Formula: C₁₃H₁₂N₄O₃ | MW: 280.26

  • Structural Differences: Hydrazide group replaces the ethylamino-acetic acid chain.
  • Properties: Enhanced hydrogen-bonding capacity due to hydrazine and amide groups. Potential chelating agent for metal ions.
  • Applications : Explored in coordination chemistry and antimicrobial studies .

2-Amino-2-(furan-2-yl)acetic acid

CAS: 110727-83-8 | Formula: C₆H₇NO₃ | MW: 141.13

  • Structural Differences: Amino group directly attached to the α-carbon, lacking the oxo group.
  • Properties :
    • Zwitterionic behavior in solution (amine and carboxylic acid groups).
    • Lower reactivity compared to α-keto acids.
  • Applications : Chiral building block in peptide synthesis .

Comparative Data Table

Compound Molecular Formula Molecular Weight Functional Groups Acidity (pKa) Key Applications
(2-Furan-2-yl-2-oxo-ethylamino)-acetic acid C₈H₉NO₄ (presumed) ~183.16 Oxo, ethylamino, carboxylic acid ~2–3 (oxo) Drug design, catalysis
2-(Furan-2-yl)-2-oxoacetic acid C₆H₄O₄ 140.095 Oxo, carboxylic acid ~2–3 Synthetic intermediate
Furan-2-acetic acid C₆H₆O₃ 126.11 Carboxylic acid ~4.5–5 Agrochemicals, fragrances
2-Amino-2-(furan-2-yl)acetic acid C₆H₇NO₃ 141.13 Amino, carboxylic acid ~2 (COOH), ~9 (NH₂) Peptide synthesis
Hydrazide derivative C₁₃H₁₂N₄O₃ 280.26 Hydrazine, amide, oxo N/A Coordination chemistry

Biological Activity

(2-Furan-2-yl-2-oxo-ethylamino)-acetic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, and other biological properties, supported by data from various studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₈H₉N₃O₄
  • Molecular Weight : 183.16136 g/mol
  • CAS Number : 1467-70-5

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a comparative study, it demonstrated strong inhibitory effects against various pathogens.

Table 1: Antimicrobial Activity of this compound

PathogenInhibition Zone (mm)MIC (µg/mL)
Escherichia coli3064
Staphylococcus aureus2880
Candida albicans25100

The compound showed a significant inhibition zone against Escherichia coli, indicating its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to standard antibiotics .

Anticancer Activity

The anticancer properties of this compound have been evaluated in vitro against various cancer cell lines. Notably, it has shown promising results in targeting multidrug-resistant (MDR) cancer cells.

Case Study: Anticancer Efficacy

In a study assessing its effects on HepG2 liver cancer cells, the compound exhibited IC50 values significantly lower than those of conventional chemotherapeutics like Doxorubicin:

Table 2: Anticancer Activity Against HepG2 Cells

CompoundIC50 (µM)
This compound5.5
Doxorubicin7.29

These results indicate that the compound can induce apoptosis in cancer cells, potentially through mechanisms involving the inhibition of anti-apoptotic proteins and modulation of calcium homeostasis within cells .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. It is believed to inhibit bacterial enzymes, leading to its antimicrobial effects, while also interfering with cellular pathways critical for cancer cell survival.

Proposed Mechanisms:

  • Antimicrobial Action : Inhibition of enzyme activity in bacterial pathways.
  • Anticancer Action : Induction of apoptosis via modulation of Bcl-2 family proteins and calcium signaling pathways .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Modifications at specific sites on the furan ring and the oxo group can significantly enhance biological activity.

Key Findings:

  • Hydrophobic Substituents : Favorable for enhancing potency.
  • Small Functional Groups : Preferred at certain positions to maintain activity without compromising solubility .

Q & A

Q. What safety protocols and handling precautions are critical when working with (2-Furan-2-yl-2-oxo-ethylamino)-acetic acid in laboratory settings?

  • Methodological Answer : The compound is classified as a skin corrosive/irritant (Category 1A/B/C) under GHS guidelines, requiring stringent safety measures :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders or solutions.
  • First Aid : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for inhalation or ingestion .
  • Storage : Keep in a dry, well-ventilated area, away from incompatible materials (e.g., strong oxidizers) .

Q. How can spectroscopic methods be employed to characterize the structure of this compound?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify proton environments (e.g., furan ring protons at δ 6.3–7.4 ppm) and carbonyl carbons (δ 170–180 ppm) .
  • IR Spectroscopy : Confirm the presence of amide (C=O stretch ~1650 cm1^{-1}) and carboxylic acid (O-H stretch ~2500–3300 cm1^{-1}) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) can validate the molecular formula (e.g., C8_8H9_9NO5_5) and fragmentation patterns .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer : A typical synthesis involves coupling 2-furan-2-yl-2-oxoethylamine with bromoacetic acid derivatives under mild conditions :
Reagent Role Conditions
Bromoacetic acidElectrophileRoom temperature, DMF solvent
TriethylamineBaseStirring for 6–12 hours
2-Furan-2-yl-2-oxoethylamineNucleophileNitrogen atmosphere
Yields typically range from 60–75% after purification via recrystallization or column chromatography .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties of this compound?

  • Methodological Answer :
  • Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to improve accuracy for thermochemical properties (e.g., ionization potentials, electron affinities) .
  • Basis Sets : Apply 6-311++G(d,p) for geometry optimization and vibrational frequency analysis.
  • Key Outputs :
  • HOMO-LUMO gaps to assess reactivity.
  • Partial charges on the furan ring and carbonyl groups for understanding nucleophilic/electrophilic sites .
    Validation against experimental IR/NMR data ensures reliability .

Q. What crystallographic strategies are effective for resolving the solid-state structure of this compound?

  • Methodological Answer :
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution diffraction .
  • Software : SHELX suite for structure solution (SHELXD) and refinement (SHELXL). Key steps:
  • Phase determination via direct methods.
  • Anisotropic refinement of non-H atoms.
  • Hydrogen placement via riding models .
  • Validation : Check R-factor convergence (<5%) and CIF-deposited data for reproducibility .

Q. How does this compound interact with biological macromolecules, and what assays can quantify these interactions?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorescence polarization to measure binding affinity to targets like soluble epoxide hydrolase (sEH). Competitive assays with 14,15-epoxyeicosatrienoic acid as substrate .
  • Metabolite Profiling : LC-MS/MS to identify urinary metabolites (e.g., N-furoylglycine) in preclinical models .
  • Molecular Docking : AutoDock Vina for predicting binding modes with proteins (e.g., NF-κB), validated by mutagenesis studies .

Q. What are the stability and degradation pathways of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Hydrolysis Studies : Incubate in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation via HPLC:
  • Acidic Conditions : Cleavage of the amide bond to yield furan-2-yl-glyoxylic acid.
  • Basic Conditions : Decarboxylation of the acetic acid moiety .
  • Kinetic Analysis : Use Arrhenius plots to calculate activation energy (Ea_a) and shelf-life predictions .

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